2-Cyclododecenyl camphanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Ergocriptina: es un alcaloide natural del cornezuelo, que es un tipo de derivado del indol producido por hongos, particularmente aquellos de la familia Clavicipitaceae. Es uno de los dos isómeros de la ergocriptina, el otro es la alfa-ergocriptina. La forma beta difiere de la forma alfa por la posición de un solo grupo metilo, que es el resultado del proceso de biosíntesis donde el aminoácido leucina es reemplazado por isoleucina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La beta-Ergocriptina se aísla típicamente del cornezuelo o del caldo de fermentación. La vía biosintética comienza con la prenilación de L-triptófano usando pirofosfato de dimetilalilo (DMAPP), derivado del ácido mevalónico. Esta reacción es catalizada por una enzima preniltransferasa llamada FgaPT2 en Aspergillus fumigatus .

Métodos de producción industrial: : La producción industrial de beta-Ergocriptina implica el cultivo de hongos del cornezuelo, particularmente Claviceps purpurea, en sustratos adecuados. Los esclerocios del cornezuelo se cosechan y los alcaloides se extraen y purifican utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: : La beta-Ergocriptina experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar diversos nucleófilos para reacciones de sustitución en condiciones apropiadas.

Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados dihidro .

Aplicaciones Científicas De Investigación

La beta-Ergocriptina tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como material de partida para la síntesis de otros alcaloides del cornezuelo, como la bromocriptina.

Biología: Se utiliza para estudiar la biosíntesis y el metabolismo de los alcaloides del cornezuelo en los hongos.

Medicina: La beta-Ergocriptina y sus derivados se han investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en varios estudios bioquímicos

Mecanismo De Acción

La beta-Ergocriptina ejerce sus efectos principalmente a través de interacciones con los receptores de neurotransmisores en el sistema nervioso central. Actúa como agonista o antagonista en varios receptores de serotonina, dopamina y adrenérgicos. Esta interacción modula la liberación de neurotransmisores, influyendo así en varios procesos fisiológicos .

Comparación Con Compuestos Similares

Compuestos similares

Alfa-Ergocriptina: El isómero alfa de la ergocriptina, que difiere solo en la posición de un solo grupo metilo.

Dihidroergocriptina: Un derivado hidrogenado de la ergocriptina con propiedades farmacológicas similares.

Bromocriptina: Un derivado de la ergocriptina que se utiliza en el tratamiento de la enfermedad de Parkinson y otras afecciones.

Singularidad: : La beta-Ergocriptina es única debido a su configuración estructural específica, que influye en su interacción con los objetivos biológicos y su perfil farmacológico. La presencia del grupo sec-butilo en lugar del grupo isobutilo en la alfa-ergocriptina es una característica distintiva clave .

Propiedades

Número CAS |

120450-70-6 |

|---|---|

Fórmula molecular |

C23H38O2 |

Peso molecular |

362.5 g/mol |

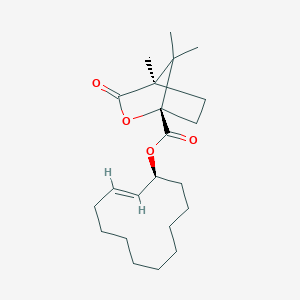

Nombre IUPAC |

[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

InChI |

InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1 |

Clave InChI |

XRTQJRZAEFORQH-UHFFFAOYSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

SMILES isomérico |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3 |

SMILES canónico |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

Sinónimos |

2-cyclododecenyl camphanate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)